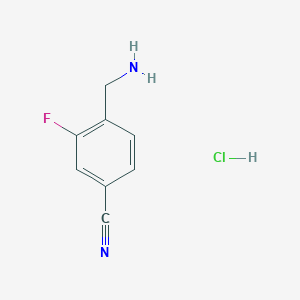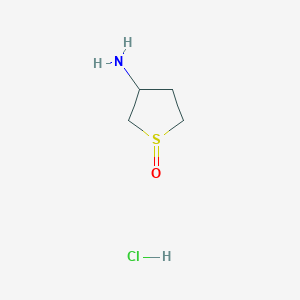
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that contains a piperazine ring, a thiazole ring, and an ethyl carboxylate group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Ethyl carboxylate is an ester formed from ethanol and carboxylic acid .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate are not available, there are general methods for synthesizing piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities of Hybrid Molecules : Compounds containing Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3-thiazole nucleus have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against test microorganisms, with a few exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Mycobacterium Tuberculosis Inhibition : Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives have been designed and screened for inhibiting Mycobacterium tuberculosis DNA GyrB ATPase. Some compounds showed promising inhibition, highlighting potential applications in tuberculosis treatment (Reddy et al., 2014).
Antimicrobial and Antifungal Properties : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives showed significant antibacterial and antifungal activities, which could be valuable in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Hypoglycemic Agents : Some derivatives, like Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have been found to be dual-acting hypoglycemic agents, activating both glucokinase and PPARγ, and showing efficacy in reducing glucose levels in mice (Song et al., 2011).
Thiazole-Aminopiperidine Hybrids for Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing significant activity and low cytotoxicity, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).
Synthesis of New Piperidine Substituted Benzothiazole Derivatives : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine, producing compounds with notable antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Activity of Pyridine Derivatives : The derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate exhibited variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Activity of Novel Compounds : Novel compounds bearing imidazo[1,2-a]pyridine-3-carboxamide structures showed considerable antimycobacterial activity, making them candidates for further research in tuberculosis treatment (Lv et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines : New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one showed significant antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUBRNKFXTMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

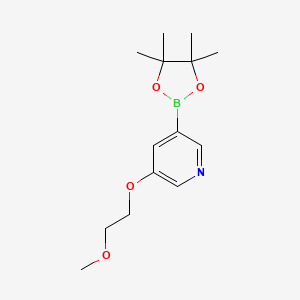
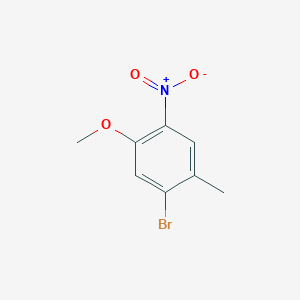
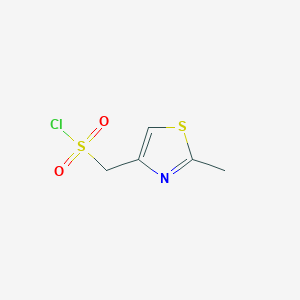
![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)
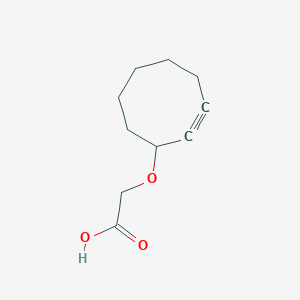
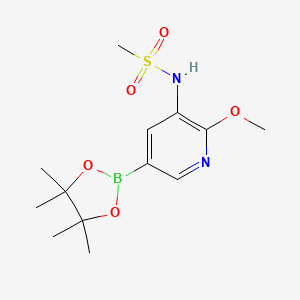
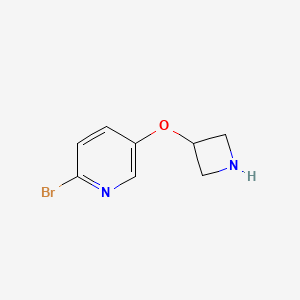
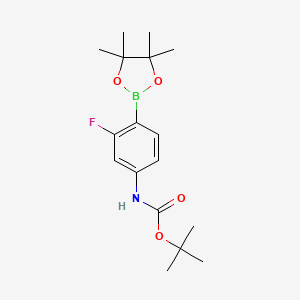
![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)
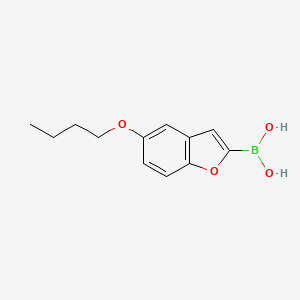

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)
